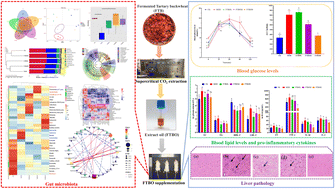Effects of extracted oil of fermented Tartary buckwheat on lipid-lowering, inflammation modulation, and gut microbial regulation in mice
Food & Function Pub Date: 2023-11-10 DOI: 10.1039/D3FO04117D
Abstract
This study investigated the composition of Tartary buckwheat oil fermented by Monascus purpureus and extracted under supercritical CO2 conditions (FTBO) and evaluated its effects on lipid-lowering, inflammation modulation, and gut microbial regulation in mice that were fed a high-fat diet (MOD). Compared with the raw oil (TBO), the γ-oryzanol content reached 27.09 mg g−1; the monounsaturated fatty acid (MUFA) content (such as oleic acid and palmitic acid) was elevated; and the antioxidant capacities of DPPH, ABTS, and hydroxyl were improved in FTBO (p < 0.0001). Then, supplementation with FTBO had a remarkable effect on reducing the body weight and visceral obesity as well as alleviating hyperglycemia, dyslipidemia, inflammatory reactions, and liver damage. The TC, TG, and LDL-C levels in the liver and plasma were reduced, and the HDL-C levels in the liver were increased (p < 0.05). In particular, the high-dose group (FTBOH) exhibited the most significant effect on reducing the pro-inflammatory cytokines ET, TNF-α, IL-1β, and IL-6 in the liver, which were 18.85, 570.12, 50.47, and 26.22 pg mL−1, respectively (p < 0.05). Moreover, FTBO reversed intestinal disorders and increased the intestinal microbial diversity and richness. The relative abundance of beneficial bacteria, such as Bifidobacterium, Lactobacillus, Limosilactobacillus, and Lachnospiraceae_UCG-006, were increased, and the relative abundance of the harmful bacteria Staphylococcus and Lachnoclostridium were reduced. In summary, FTBO has potential applications as a dietary supplement or dietary modifier in lowering blood lipids, modulating immune activity, and reversing intestinal disorders. This study provides reference guidance for the subsequent industrialization and development of Tartary buckwheat, the extension of the industrial chain, the development of new products, and the extraction of functional components.


Recommended Literature
- [1] Hierarchical forest-like photoelectrodes with ZnO nanoleaves on a metal dendrite array†
- [2] Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions
- [3] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [4] Microfluidic devices for imaging neurological response of Drosophila melanogaster larva to auditory stimulus†
- [5] Copper ferrite–graphene hybrid: a highly efficient magnetic catalyst for chemoselective reduction of nitroarenes†
- [6] Sample preparation procedures for accurate and precise isotope analysis of Pb in peat by multiple collector (MC)-ICP-MS†‡
- [7] Visualising the equilibrium distribution and mobility of organic contaminants in soil using the chemical partitioning space†
- [8] A novel method for the synthesis of high performance silicalite membranes
- [9] Correction: Empowering mechanochemistry with multi-mechanophore polymer architectures
- [10] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†

Journal Name:Food & Function
Research Products
-
CAS no.: 14517-44-3









